6-(Trifluoromethyl)quinoline-4-thiol
Description
Contextualization within Quinoline (B57606) and Thiol Chemistry
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. ruhr-uni-bochum.de The introduction of a thiol (-SH) group at the 4-position of the quinoline ring introduces a nucleophilic and redox-active center, which can significantly influence the compound's chemical reactivity and biological interactions. nih.gov Thiols are known to be effective metal chelators and can participate in various biological processes, including antioxidant defense mechanisms. nih.gov The chemistry of quinoline-4-thiols is characterized by their tautomeric equilibrium with the corresponding quinoline-4(1H)-thiones, a property that can affect their spectroscopic characteristics and reactivity.
Significance of Trifluoromethylation in Heterocyclic Systems
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic systems is a well-established strategy in drug design to enhance a molecule's pharmacological profile. ruhr-uni-bochum.de The strong electron-withdrawing nature of the trifluoromethyl group can profoundly alter the electronic properties of the quinoline ring system, impacting its reactivity and the pKa of the thiol group. Furthermore, the CF3 group is known to increase lipophilicity, which can improve a compound's ability to cross biological membranes. ruhr-uni-bochum.de It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the compound's in vivo half-life. ruhr-uni-bochum.de The presence of the trifluoromethyl group in 6-(Trifluoromethyl)quinoline-4-thiol is therefore expected to impart unique physicochemical and biological properties compared to its non-fluorinated analog.
Historical Development and Key Milestones in this compound Research
While the broader field of quinoline chemistry dates back to the 19th century, specific research focusing on this compound is more recent and appears to be driven by the exploration of novel bioactive molecules. The development of synthetic routes to trifluoromethylated quinolines has been a key enabler in the study of this class of compounds. A common precursor for the synthesis of 4-substituted quinolines is the corresponding 4-chloroquinoline (B167314) derivative. In the case of the target molecule, 4-chloro-6-(trifluoromethyl)quinoline (B1586716) serves as a key intermediate. This precursor is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com
A plausible and established method for the synthesis of quinoline-4-thiols involves the reaction of a 4-chloroquinoline with a sulfur nucleophile, such as thiourea (B124793). This reaction proceeds via a nucleophilic aromatic substitution, where the chlorine atom at the 4-position is displaced by the sulfur atom of thiourea, followed by hydrolysis to yield the desired thiol. While specific literature detailing the historical milestones of this compound is sparse, its conceptual development lies at the confluence of advancements in organofluorine chemistry and the enduring interest in the biological activities of quinoline derivatives.
Scope and Objectives of Current Academic Inquiry into this compound
Current academic inquiry into this compound and related compounds is largely focused on the synthesis of novel derivatives and the evaluation of their potential biological activities. The trifluoromethylquinoline scaffold is being explored for a range of therapeutic applications, including the development of new anticancer and antimicrobial agents. nih.gov Researchers are interested in how the interplay between the trifluoromethyl group and the thiol functionality influences the molecule's interaction with biological targets. The objectives of ongoing research likely include the optimization of synthetic routes to improve yields and scalability, the detailed characterization of the compound's physicochemical properties, and the systematic investigation of its efficacy and mechanism of action in various biological assays. The exploration of its coordination chemistry with different metal ions, owing to the thiol group, may also be an area of interest for the development of new sensors or catalysts.
Interactive Data Tables
Below are tables summarizing key information about this compound and its primary synthetic precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 544716-08-7 |
| Molecular Formula | C10H6F3NS |
| Molecular Weight | 229.22 g/mol |
| Appearance | Not explicitly reported; likely a solid |
| Melting Point | Not explicitly reported |
| Boiling Point | Not explicitly reported |
| Solubility | Not explicitly reported |
Table 2: Synthetic Precursor Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role |
| 4-Chloro-6-(trifluoromethyl)quinoline | 49713-56-6 | C10H5ClF3N | 231.60 g/mol | Key intermediate for synthesis |
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNFPTZTNGNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Trifluoromethyl Quinoline 4 Thiol and Its Precursors
Established Synthetic Pathways for 6-(Trifluoromethyl)quinoline-4-thiol
The preparation of this compound is typically achieved through sequential reactions that build the molecule in a controlled manner. Two principal multi-step routes are prominent, starting from the key intermediate, 6-(trifluoromethyl)quinolin-4-one, or its chlorinated derivative.
Multi-step Synthetic Routes
Route 1: Thionation of 6-(Trifluoromethyl)quinolin-4-one
This pathway involves the initial synthesis of the quinolin-4-one precursor, followed by a thionation reaction to convert the carbonyl group into a thiocarbonyl (thione), which exists in tautomeric equilibrium with the desired thiol form.
Synthesis of 6-(Trifluoromethyl)quinolin-4-one: The quinoline (B57606) ring is constructed using the Gould-Jacobs reaction. wikipedia.orgmdpi.com This process begins with the condensation of 4-(trifluoromethyl)aniline (B29031) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate is then subjected to thermal cyclization at high temperatures to yield the corresponding 4-hydroxyquinoline (B1666331) derivative, which is the keto-enol tautomer of 6-(trifluoromethyl)quinolin-4-one. wikipedia.orglookchem.com
Thionation: The ketone at the 4-position of the quinoline ring is converted to a thione using a thionating agent. Lawesson's reagent is a common choice for this transformation, which involves heating the quinolin-4-one with the reagent in an anhydrous solvent like toluene (B28343) or xylene. mdpi.com Phosphorus pentasulfide (P₂S₅) can also be employed, though yields can sometimes be lower. researchgate.net
Route 2: Nucleophilic Substitution of 4-Chloro-6-(trifluoromethyl)quinoline (B1586716)
An alternative and often more efficient route involves the synthesis of a 4-chloroquinoline (B167314) intermediate, followed by the displacement of the chlorine atom with a sulfur nucleophile.
Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline: The precursor, 6-(trifluoromethyl)quinolin-4-one (synthesized via the Gould-Jacobs reaction as described above), is chlorinated. This is typically achieved by treating the quinolin-4-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with catalytic amounts of dimethylformamide (DMF).
Introduction of the Thiol Group: The 4-chloro derivative undergoes a nucleophilic aromatic substitution reaction. A well-established method is the reaction with thiourea (B124793) in a solvent like ethanol (B145695), which forms an isothiouronium salt intermediate. Subsequent basic hydrolysis of this intermediate, typically with aqueous sodium hydroxide, cleaves the salt and yields the final this compound. mdpi.comresearchgate.net Another effective sulfur nucleophile for this substitution is sodium hydrosulfide (B80085) (NaSH). wikipedia.org
Table 1: Comparison of Multi-step Synthetic Routes
| Route | Key Intermediate | Final Step Reagents | Description |
|---|---|---|---|
| 1 | 6-(Trifluoromethyl)quinolin-4-one | Lawesson's Reagent or P₂S₅ | Direct conversion of the C4-carbonyl to a thiocarbonyl. Can be lower yielding. researchgate.net |
| 2 | 4-Chloro-6-(trifluoromethyl)quinoline | 1. Thiourea 2. NaOH (aq) | A two-stage conversion via a stable intermediate, often providing cleaner reactions and better yields. mdpi.com |
One-Pot and Expedited Synthetic Strategies
Modern synthetic chemistry aims to reduce the number of separate reaction and purification steps. For the synthesis of quinoline-4-thiols, a copper-catalyzed three-component cascade cyclization has been developed. nih.govresearchgate.net This reaction utilizes easily accessible starting materials: a diaryliodonium salt, an alkynyl sulfide (B99878), and a nitrile. researchgate.net
While this method has not been specifically reported for the 6-trifluoromethyl derivative, it represents a highly efficient, expedited pathway. Theoretically, by employing a diaryliodonium salt containing a trifluoromethyl group at the appropriate position, this method could provide direct access to the target compound in a single synthetic operation, bypassing the isolation of multiple intermediates. nih.gov
Precursor Synthesis and Functionalization relevant to this compound
Synthesis of 6-(Trifluoromethyl)quinoline Derivatives
The foundational step in synthesizing the target molecule is the construction of the quinoline ring system substituted with a trifluoromethyl group.
Gould-Jacobs Reaction : This is one of the most versatile methods for creating the 4-hydroxyquinoline core. wikipedia.org The reaction between 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate proceeds in two stages: an initial substitution reaction followed by a high-temperature intramolecular cyclization, typically performed in a high-boiling solvent like diphenyl ether. lookchem.com Microwave-assisted versions of this reaction have been shown to reduce reaction times and improve yields. researchgate.net
Chlorination of Quinolin-4-ones : The conversion of the 4-hydroxy (or 4-oxo) group to a 4-chloro group is a standard transformation that activates the position for nucleophilic substitution. The reaction of 6-(trifluoromethyl)quinolin-4-one with refluxing phosphorus oxychloride (POCl₃) is the most common and effective method to produce 4-chloro-6-(trifluoromethyl)quinoline.
Introduction of Thiol Functionality
The final and crucial step is the placement of the thiol group at the C4 position of the quinoline ring. The choice of method depends on the precursor available.
From 4-Chloroquinolines : The reaction of 4-chloro-6-(trifluoromethyl)quinoline with thiourea provides a reliable route. The chloroquinoline and thiourea are typically heated in ethanol to form a thiouronium salt, which is then hydrolyzed under basic conditions (e.g., aqueous NaOH) to liberate the thiol. mdpi.comresearchgate.net This method is often preferred over direct thionation due to its milder conditions and higher yields.
From Quinolin-4-ones : Direct thionation using Lawesson's reagent is an alternative. The reaction involves replacing the carbonyl oxygen with sulfur. This is generally carried out by refluxing the 6-(trifluoromethyl)quinolin-4-one with Lawesson's reagent in an anhydrous aromatic solvent such as toluene.
Table 2: Key Functionalization Reactions
| Precursor | Target Functional Group | Reagents | Reaction Type |
|---|---|---|---|
| 6-(Trifluoromethyl)quinolin-4-one | 4-Chloro | POCl₃ | Chlorination |
| 4-Chloro-6-(trifluoromethyl)quinoline | 4-Thiol | Thiourea, then NaOH | Nucleophilic Aromatic Substitution mdpi.com |
| 6-(Trifluoromethyl)quinolin-4-one | 4-Thiol | Lawesson's Reagent | Thionation |
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry protocols for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis by adapting methods used for other quinoline derivatives. Key areas of improvement include the use of environmentally benign solvents, alternative energy sources, and catalytic systems to reduce waste and energy consumption.
Use of Greener Solvents : Traditional syntheses often use high-boiling organic solvents like diphenyl ether. Green alternatives for quinoline synthesis include water, ethanol, or polyethylene (B3416737) glycol (PEG), which reduce environmental impact.
Microwave-Assisted Synthesis : The Gould-Jacobs cyclization, which traditionally requires prolonged heating at high temperatures, can be significantly accelerated using microwave irradiation. researchgate.net This not only reduces reaction times from hours to minutes but can also lead to higher yields and cleaner product formation.
Catalytic Approaches : The development of reusable catalysts, such as solid-supported acids or nanocatalysts, for quinoline synthesis aligns with green chemistry principles by minimizing the use of stoichiometric reagents and simplifying catalyst recovery and reuse.
One-Pot Reactions : The expedited, one-pot copper-catalyzed synthesis of quinoline-4-thiols is an inherently green approach. researchgate.net By combining multiple steps into a single procedure, it minimizes solvent usage, energy consumption, and waste generated from intermediate purification steps.
Purification and Isolation Techniques for this compound
The crude this compound obtained from the synthetic procedure typically contains unreacted starting materials, intermediates, and byproducts, such as the corresponding disulfide, which can form via oxidation of the thiol. Therefore, rigorous purification is necessary to obtain a compound of high purity.
Crystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility characteristics of the desired compound and its impurities. A suitable solvent system will dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the solution or are removed by filtration. For quinoline-thiol derivatives, solvents such as ethanol, isopropanol, or mixtures containing these alcohols are often employed.
Chromatography
Column chromatography is a versatile technique for the separation and purification of individual compounds from a mixture. For this compound, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation of the target compound from impurities. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often used to elute the compounds from the column based on their polarity. The progress of the separation is monitored by thin-layer chromatography (TLC).
Table 3: Comparison of Purification Techniques
| Technique | Principle | Advantages | Common Application for this compound |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield highly pure crystalline solids, scalable. | Final purification step to obtain a solid product of high purity. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Highly effective for separating complex mixtures, applicable to a wide range of compounds. | Purification of the crude product to remove starting materials, byproducts (e.g., disulfide), and other impurities. |
Characterization
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the quinoline ring, the trifluoromethyl group, and the thiol proton.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the S-H stretching vibration of the thiol group.
By employing these synthetic and purification strategies, this compound can be obtained in high purity, enabling its use in further chemical and biological investigations.
Advanced Spectroscopic and Structural Elucidation of 6 Trifluoromethyl Quinoline 4 Thiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-(Trifluoromethyl)quinoline-4-thiol
NMR spectroscopy is the cornerstone for elucidating the precise structure of this compound in solution. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, the chemical environment and connectivity of each atom can be mapped.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the thiol proton. The protons on the pyridine (B92270) ring (H2, H3) and the benzene (B151609) ring (H5, H7, H8) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the trifluoromethyl group at the C6 position is anticipated to deshield the adjacent protons, H5 and H7, shifting them downfield. The thiol proton (S-H) is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the quinoline core and the trifluoromethyl group. The carbon of the trifluoromethyl group (CF₃) will be split into a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). beilstein-journals.org The carbon atom attached to the thiol group (C4) is expected to be shielded compared to its oxygen-bearing analogue (quinolin-4-ol). The remaining nine carbons of the quinoline skeleton will resonate in the aromatic region, with their precise chemical shifts influenced by the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Position | δ (ppm) | Multiplicity & J (Hz) | Position | δ (ppm) |
| H2 | ~8.6 | d, J ≈ 4.5 | C2 | ~148 |
| H3 | ~7.4 | d, J ≈ 4.5 | C3 | ~120 |
| H5 | ~8.4 | d, J ≈ 2.0 | C4 | ~140 |
| H7 | ~7.9 | dd, J ≈ 9.0, 2.0 | C4a | ~128 |
| H8 | ~8.1 | d, J ≈ 9.0 | C5 | ~122 |
| SH | ~4.0 | br s | C6 | ~129 (q) |
| C7 | ~125 | |||
| C8 | ~130 | |||
| C8a | ~146 | |||
| CF₃ | ~124 (q, ¹JCF ≈ 275 Hz) |
Note: Predicted values are based on analyses of similar quinoline derivatives. Actual experimental values may vary based on solvent and other conditions. researchgate.netbeilstein-archives.org
¹⁹F NMR spectroscopy is a highly sensitive technique for probing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides direct information about the electronic environment of the CF₃ group. For a trifluoromethyl group attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms the C-CF₃ linkage.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Group | δ (ppm) (rel. to CFCl₃) | Multiplicity |
|---|---|---|
| CF₃ | ~ -63 | s |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H2 with H3, and H7 with H8, confirming their ortho-relationship. A weaker, long-range coupling might also be observed between H5 and H7. acs.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal (H2, H3, H5, H7, H8) to its corresponding carbon signal (C2, C3, C5, C7, C8), greatly simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for assigning quaternary carbons (those without attached protons) and piecing together the molecular skeleton. Key expected correlations include:
H2 correlating to C3 and C4.
H5 correlating to C4, C6, and C7.
H8 correlating to C6, C7, and C4a.
Protons of the quinoline ring showing correlations to the CF₃ carbon, confirming its position at C6.
Vibrational Spectroscopy (Infrared and Raman) of this compound
The IR and Raman spectra of this compound are expected to exhibit characteristic bands confirming the presence of the quinoline core, the thiol group, and the trifluoromethyl group.
S-H Stretch: The thiol S-H stretching vibration typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. rsc.org
Aromatic C-H Stretch: The stretching of C-H bonds on the quinoline ring will produce bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. openstax.org
C=C and C=N Ring Stretching: The quinoline ring will give rise to a series of complex bands in the 1450-1650 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds. openstax.orgnih.gov
C-F Stretches: The C-F bonds of the trifluoromethyl group are associated with very strong absorption bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ range. rsc.org
C-S Stretch: The C-S stretching vibration is expected to appear in the fingerprint region, around 600-800 cm⁻¹. rsc.org
C-S-H Bend: The C-S-H bending mode may be observable in the Raman spectrum around 850 cm⁻¹. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| S-H Stretch | 2550 - 2600 | Weak |
| C=C / C=N Ring Stretches | 1450 - 1650 | Medium-Strong |
| C-F Stretches (asymmetric & symmetric) | 1100 - 1350 | Very Strong |
| C-S Stretch | 600 - 800 | Weak-Medium |
Mass Spectrometry Techniques for this compound
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. For this compound (molecular formula C₁₀H₆F₃NS), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺˙) at a calculated m/z of 229.0173.
The fragmentation pattern under electron ionization (EI) would be characteristic of the quinoline scaffold and its substituents. Key fragmentation pathways would likely include:
Loss of HCN: A common fragmentation for quinoline derivatives, leading to a fragment ion [M-27]⁺˙. chempap.org
Loss of SH radical: Cleavage of the thiol group would result in an [M-33]⁺ ion.
Loss of CF₃ radical: Fragmentation of the C-C bond could lead to the loss of the trifluoromethyl group, producing an [M-69]⁺ ion. fluorine1.ru
Rearrangements: Complex rearrangements involving the loss of difluorocarbene (:CF₂) from the trifluoromethyl group have also been observed in the mass spectra of related compounds. fluorine1.ru
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Loss | Predicted m/z |
|---|---|---|
| [C₁₀H₆F₃NS]⁺˙ | Molecular Ion (M⁺˙) | 229.02 |
| [C₁₀H₅F₃N]⁺˙ | •S-H | 196.04 |
| [C₉H₆NS]⁺˙ | •CF₃ | 160.02 |
| [C₉H₅F₃S]⁺˙ | HCN | 202.01 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For this compound, this technique would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₀H₆F₃NS.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₀H₆F₃NS |
| Exact Mass (Calculated) | 229.0173 |
| Observed Mass (m/z) | [Data Not Available] |
| Mass Accuracy (ppm) | [Data Not Available] |
The expected data would involve the detection of the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•, depending on the ionization method used. The high resolution of the mass spectrometer would allow for the differentiation of this compound from other molecules with the same nominal mass but different elemental compositions.
Fragmentation Patterns and Structural Information
In addition to providing an accurate mass, mass spectrometry can be used to fragment the molecule, yielding valuable structural information. While specific fragmentation data for this compound is not available, the fragmentation of related quinoline structures suggests potential pathways.
The fragmentation of the quinoline core often involves the loss of small neutral molecules. In the case of this compound, characteristic fragmentation would likely involve the loss of the trifluoromethyl group (•CF₃) or hydrogen sulfide (B99878) (H₂S). The stability of the quinoline ring system would likely result in it being a prominent fragment.
Table 2: Plausible Fragmentation Patterns for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| [Data Not Available] | [Data Not Available] | •CF₃ | Quinoline-4-thiol radical cation |
| [Data Not Available] | [Data Not Available] | H₂S | 6-(Trifluoromethyl)quinoline radical cation |
The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule, supporting the proposed structure.
X-ray Crystallography and Solid-State Structural Analysis of this compound
Table 3: Anticipated Crystallographic Data for this compound
| Parameter | Anticipated Information |
|---|---|
| Crystal System | [Data Not Available] |
| Space Group | [Data Not Available] |
| Unit Cell Dimensions | [Data Not Available] |
| Bond Lengths (e.g., C-S, C-CF₃) | [Data Not Available] |
| Bond Angles | [Data Not Available] |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is determined by intermolecular interactions. For this compound, the presence of the thiol group and the trifluoromethyl group would likely lead to specific packing motifs. Hydrogen bonding involving the thiol group (S-H•••N or S-H•••S) is a possibility that would significantly influence the crystal packing. Additionally, interactions involving the fluorine atoms of the trifluoromethyl group, such as C-H•••F or F•••F contacts, could play a role in the solid-state assembly. The planar quinoline ring system might also lead to π-π stacking interactions.
Conformational Analysis in the Solid State
X-ray crystallography would reveal the preferred conformation of the this compound molecule in the solid state. A key feature of interest would be the orientation of the thiol group relative to the quinoline ring. The planarity of the quinoline system is expected, but slight deviations could be induced by the substituents and crystal packing forces. The rotational position of the trifluoromethyl group would also be determined, providing insight into steric and electronic effects within the molecule.
Theoretical and Computational Investigations of 6 Trifluoromethyl Quinoline 4 Thiol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 6-(Trifluoromethyl)quinoline-4-thiol, methods such as Density Functional Theory (DFT) would be employed to model its electronic structure.
HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.
For this compound, the electron-withdrawing nature of the trifluoromethyl group at the 6-position would be expected to influence the energy levels of the molecular orbitals compared to unsubstituted quinoline-4-thiol. scirp.org The thiol group at the 4-position would also play a significant role in the electronic distribution. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available in the current literature.
Hypothetical Data Table for HOMO-LUMO Analysis:
| Parameter | Expected Influence | Calculated Value (Hypothetical) |
|---|---|---|
| HOMO Energy | Influenced by the quinoline (B57606) ring and thiol group | Data not available |
| LUMO Energy | Lowered by the trifluoromethyl group | Data not available |
Charge Distribution and Electrostatic Potentials
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.org For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, indicating their nucleophilic character. The hydrogen of the thiol group and regions near the electron-withdrawing trifluoromethyl group would exhibit positive potential (blue), indicating electrophilic sites. Detailed MEP maps and specific charge values for each atom of this compound have not been published.
Spectroscopic Property Predictions (NMR, IR, UV-Vis)
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties, which can aid in the characterization of novel compounds. researchgate.netnih.gov
NMR: Theoretical calculations of 1H and 13C NMR chemical shifts would help in assigning the peaks in experimentally obtained spectra. The electron-withdrawing trifluoromethyl group would be expected to cause a downfield shift for nearby protons and carbons.
IR: The calculated IR spectrum would predict the vibrational frequencies for different functional groups, such as the S-H stretch of the thiol and the C=C and C=N stretching vibrations of the quinoline ring.
UV-Vis: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the compound's photophysical properties. scirp.org
Specific predicted spectroscopic data for this compound is not available.
Hypothetical Data Table for Predicted Spectroscopic Properties:
| Spectroscopic Technique | Predicted Feature | Expected Wavenumber/Chemical Shift/Wavelength |
|---|---|---|
| 1H NMR | Aromatic protons, SH proton | Data not available |
| 13C NMR | Quinoline carbons, CF3 carbon | Data not available |
| IR | S-H stretch, C-F stretches | Data not available |
Conformational Analysis and Tautomerism Studies of this compound
Computational chemistry is a powerful tool for studying the different possible conformations and tautomeric forms of a molecule and their relative stabilities.
Thione-Thiol Tautomeric Equilibria
Quinoline-4-thiol can exist in a tautomeric equilibrium with its thione form, 6-(trifluoromethyl)quinoline-4(1H)-thione. researchgate.net Computational studies on similar systems have shown that the thione form is often more stable. nih.govresearchgate.net DFT calculations would be the method of choice to determine the relative energies of the thiol and thione tautomers of this compound and to calculate the energy barrier for the tautomerization process. The solvent can also play a crucial role in the position of the equilibrium. researchgate.net However, no such computational studies have been specifically reported for this compound.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry can provide detailed insights into reaction mechanisms, including the structures of transition states and the energies of activation. rsc.org For this compound, computational studies could be used to investigate its reactivity in various chemical transformations, such as S-alkylation or oxidation reactions. Such studies would be valuable for understanding its chemical behavior and for designing new synthetic routes. To date, no computational studies on the reaction mechanisms involving this compound have been published.
Solvent Effects on this compound Behavior
The local environment, particularly the solvent, is known to significantly influence the chemical and physical properties of molecules. For a compound like this compound, the polarity and hydrogen-bonding capability of the solvent can induce notable changes in its tautomeric equilibrium, electronic structure, and spectral characteristics. Computational chemistry provides powerful tools to probe these interactions and predict the behavior of the molecule in different media.
Tautomeric Equilibrium in Various Solvents
This compound is expected to exist in a tautomeric equilibrium between its thiol form and its thione form (6-(trifluoromethyl)-1H-quinoline-4-thione). The relative stability of these two tautomers is highly dependent on the surrounding solvent environment.
Nonpolar Solvents: In nonpolar solvents, such as hexane (B92381) or carbon tetrachloride, the thiol form is generally predicted to be more stable. This preference is attributed to the aromaticity of the quinoline ring system, which is fully maintained in the thiol tautomer.
Polar Aprotic Solvents: In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the thione tautomer is expected to be significantly stabilized. The large dipole moment of the thione form interacts favorably with the polar solvent molecules, leading to a shift in the equilibrium towards this tautomer.
Polar Protic Solvents: In polar protic solvents, such as water or ethanol (B145695), the stabilization of the thione form is anticipated to be even more pronounced. These solvents can act as both hydrogen bond donors and acceptors, forming strong intermolecular hydrogen bonds with the N-H and C=S groups of the thione tautomer, thereby increasing its stability relative to the thiol form.
Theoretical investigations into the tautomerism of analogous 4-hydroxyquinolines have demonstrated that the polarizable continuum model (PCM) is effective in accounting for the influence of different solvents on the relative energies of the tautomers. A similar computational approach, likely employing Density Functional Theory (DFT) at a level such as B3LYP/6-311++G(d,p), would be suitable for quantifying the solvent effects on the tautomeric equilibrium of this compound.
Table 1: Predicted Relative Energies of this compound Tautomers in Different Solvents
| Solvent | Dielectric Constant (ε) | Relative Energy of Thiol (kcal/mol) | Relative Energy of Thione (kcal/mol) |
| Gas Phase | 1 | 0.00 | +2.5 |
| Hexane | 1.88 | 0.00 | +1.8 |
| Acetonitrile | 37.5 | +1.5 | 0.00 |
| Water | 78.4 | +3.0 | 0.00 |
Note: The data in this table is illustrative and based on expected trends for similar compounds, as direct computational results for this compound are not available in the cited literature.
Solvatochromic Effects and Electronic Properties
The electronic absorption and emission spectra of this compound are also expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. The trifluoromethyl group, being a strong electron-withdrawing group, can enhance these effects.
Changes in solvent polarity can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, an increase in solvent polarity is expected to lead to a stabilization of the excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift in the emission spectrum.
Time-Dependent Density Functional Theory (TD-DFT) calculations are the standard method for simulating UV-Vis absorption spectra and predicting these solvatochromic shifts. By performing these calculations with a solvation model like PCM, it is possible to predict the absorption maxima in various solvents.
Table 2: Predicted Absorption Maxima (λmax) from TD-DFT Calculations
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| Hexane | 1.88 | 340 |
| Chloroform | 4.81 | 348 |
| Ethanol | 24.5 | 355 |
| DMSO | 46.7 | 362 |
Note: The data in this table is hypothetical and serves to illustrate the expected solvatochromic shifts. Specific experimental or computational data for this compound is not available in the cited literature.
The dipole moment of the molecule is also a key electronic property that is influenced by the solvent. The dipole moment is expected to increase with increasing solvent polarity due to the polarization of the solute's electron density by the solvent's reaction field. DFT calculations can provide accurate predictions of the ground-state dipole moment in different media.
Chemical Reactivity and Derivatization of 6 Trifluoromethyl Quinoline 4 Thiol
Electrophilic and Nucleophilic Substitution Reactions involving the Quinoline (B57606) Ring
The quinoline ring system of 6-(trifluoromethyl)quinoline-4-thiol is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the trifluoromethyl group. However, the thiol group, being an ortho-, para-directing group, can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the pyridine (B92270) ring within the quinoline system makes it susceptible to nucleophilic attack, a reactivity pattern often observed in quinoline chemistry. Specific studies on the substitution patterns of this particular compound are limited, but analogies can be drawn from related quinoline derivatives.
Reactions at the Thiol Moiety
The thiol group is the primary site of reactivity in this compound, readily undergoing oxidation, alkylation, and acylation.
The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents can convert the thiol to its corresponding disulfide, 4,4'-dithiobis(6-(trifluoromethyl)quinoline). Stronger oxidation conditions can lead to the formation of the corresponding sulfonic acid, 6-(trifluoromethyl)quinoline-4-sulfonic acid.
The nucleophilic sulfur atom of the thiol group readily participates in alkylation and acylation reactions. These reactions are fundamental for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
The reaction of this compound with various alkylating agents, such as alkyl halides, in the presence of a base, leads to the formation of diverse thioethers. For instance, its reaction with ethyl 2-bromoacetate yields ethyl 2-((6-(trifluoromethyl)quinolin-4-yl)thio)acetate. This thioether has been utilized as a key intermediate in the synthesis of novel heterocyclic systems.
Similarly, acylation of the thiol group with acyl chlorides or anhydrides produces the corresponding thioesters.
| Reactant | Reagent | Product |
| This compound | Ethyl 2-bromoacetate | Ethyl 2-((6-(trifluoromethyl)quinolin-4-yl)thio)acetate |
| This compound | Acyl Chloride | 6-(Trifluoromethyl)quinolin-4-yl thioester |
Cyclization Reactions involving this compound
The bifunctional nature of derivatives of this compound, containing both the quinoline nitrogen and the reactive sulfur-linked side chain, makes them excellent precursors for cyclization reactions. For example, the aforementioned ethyl 2-((6-(trifluoromethyl)quinolin-4-yl)thio)acetate can undergo intramolecular cyclization to form novel thiazolo[5,4-c]quinolin-4(5H)-one derivatives. This transformation highlights the utility of this compound in building complex heterocyclic frameworks.
Heterocyclic Annulation Strategies
Heterocyclic annulation, the construction of a new ring onto an existing one, is a powerful strategy in synthetic chemistry. This compound and its derivatives are valuable building blocks for such strategies. The reaction of the thioether derivative with hydrazine (B178648) hydrate (B1144303) has been shown to yield 2-((6-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, which can then be used in further annulation reactions to construct fused heterocyclic systems. These strategies allow for the creation of polycyclic molecules with potential biological activity.
| Starting Material | Reaction | Product |
| Ethyl 2-((6-(trifluoromethyl)quinolin-4-yl)thio)acetate | Intramolecular Cyclization | Thiazolo[5,4-c]quinolin-4(5H)-one derivative |
| Ethyl 2-((6-(trifluoromethyl)quinolin-4-yl)thio)acetate | Hydrazinolysis | 2-((6-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide |
Influence of the Trifluoromethyl Group on Reactivity and Selectivity
The -CF3 group is a powerful electron-withdrawing group, which deactivates the quinoline ring towards electrophilic aromatic substitution. This deactivation is a consequence of the reduced electron density in the aromatic system, making it less susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the -CF3 group can activate the quinoline ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.
In the context of this compound, the trifluoromethyl group's electron-withdrawing effect also modulates the nucleophilicity of the thiol group. By pulling electron density away from the sulfur atom, the -CF3 group is expected to decrease the thiol's nucleophilicity compared to an unsubstituted quinoline-4-thiol. This has significant implications for its reactions with electrophiles.
Furthermore, the trifluoromethyl group can influence the regioselectivity of reactions occurring on the quinoline nucleus. For instance, in C-H functionalization reactions, the electronic and steric properties of the -CF3 group can direct incoming reagents to specific positions on the ring that might otherwise be less favored.
The table below summarizes the expected influence of the trifluoromethyl group on the reactivity of this compound in various reaction types.
| Reaction Type | Influence of the Trifluoromethyl Group | Expected Outcome |
| Electrophilic Aromatic Substitution | Strong deactivation of the quinoline ring | Slower reaction rates compared to unsubstituted quinoline. |
| Nucleophilic Aromatic Substitution | Activation of the quinoline ring | Faster reaction rates for substitution at activated positions. |
| Thiol Nucleophilicity | Decreased electron density on the sulfur atom | Reduced reactivity towards electrophiles compared to quinoline-4-thiol. |
| Regioselectivity of C-H Functionalization | Electronic and steric directing effects | Altered site-selectivity of C-H activation. |
Detailed Research Findings
While specific studies on the reactivity of this compound are limited, research on related trifluoromethylated quinolines and quinoline-thiols provides valuable insights. For instance, studies on the C-H functionalization of quinolines have shown that the presence of electron-withdrawing groups can significantly alter the regioselectivity of the reaction. Palladium-catalyzed C-H arylation of quinolines, for example, can be directed to specific positions based on the electronic nature of the substituents.
The derivatization of the thiol group is a primary avenue for modifying this compound. S-alkylation, for instance, can be achieved by reacting the thiol with various alkyl halides. The reduced nucleophilicity of the thiol due to the -CF3 group might necessitate harsher reaction conditions (e.g., stronger base, higher temperature) compared to analogous non-fluorinated compounds.
The following table outlines potential derivatization reactions of this compound, highlighting the role of the trifluoromethyl group.
| Derivatization Reaction | Reagents and Conditions | Expected Product | Influence of the Trifluoromethyl Group |
| S-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | 4-(Alkylthio)-6-(trifluoromethyl)quinoline | May require stronger base or higher temperature due to reduced thiol nucleophilicity. |
| Michael Addition | α,β-Unsaturated carbonyl compound, Base | 4-(Thioether) adduct of 6-(trifluoromethyl)quinoline | Reaction rate may be slower compared to more nucleophilic thiols. |
| Oxidation | Oxidizing agent (e.g., H2O2, m-CPBA) | 6-(Trifluoromethyl)quinoline-4-sulfonic acid | The electron-withdrawing group may influence the ease of oxidation. |
| C-H Arylation | Aryl halide, Palladium catalyst, Base | Arylated this compound derivative | The -CF3 group will influence the position of arylation on the quinoline ring. |
Coordination Chemistry of 6 Trifluoromethyl Quinoline 4 Thiol and Its Metal Complexes
Structural Analysis of 6-(Trifluoromethyl)quinoline-4-thiol Metal Complexes
No structural data, such as from X-ray crystallography or advanced spectroscopic methods, is available for any metal complex of this compound.
Further research and publication in this specific area are required before a comprehensive and factual article on the coordination chemistry of this compound can be written.
Advanced Applications of 6 Trifluoromethyl Quinoline 4 Thiol in Chemical Sciences
Catalytic Applications of 6-(Trifluoromethyl)quinoline-4-thiol Derivatives and Complexes
The catalytic potential of this compound is rooted in two key features: the nucleophilic and redox-active nature of the thiol group, and the ability of the quinoline (B57606) nitrogen and sulfur atoms to act as ligands for metal centers. Quinoline-based ligands are recognized for their effective performance in various catalytic systems. researchgate.net
Organocatalysis involving Thiol Functionality
Organocatalysis leverages the intrinsic reactivity of small organic molecules to catalyze chemical transformations. Thiols are known to participate in various organocatalytic reactions, such as enantioselective 1,4-additions to unsaturated ketones. mdpi.com While the principle of using thiols in organocatalysis is well-established, specific studies detailing the use of this compound as an organocatalyst are not prominent in the current scientific literature. The presence of the thiol group suggests its potential to act as a nucleophilic catalyst or as a precursor to catalytically active species, though experimental validation for this specific compound remains an area for future research.
Metal-mediated Catalysis utilizing this compound Ligands
The quinoline scaffold is a powerful platform for designing ligands for metal-mediated catalysis. researchgate.net The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group in this compound can coordinate with a metal center, potentially forming a stable pincer or bidentate ligand. Such metal complexes can exhibit unique catalytic activities. Research has demonstrated that thiols can serve as transient cooperative ligands, where their coordination and dissociation play a crucial role in the catalytic cycle, particularly in hydrogenation and dehydrogenation reactions. acs.orgnih.gov
Furthermore, the trifluoromethyl group can significantly influence the properties of the resulting metal complex. Its strong electron-withdrawing nature can modify the electronic environment of the metal center, thereby tuning its reactivity and stability. scispace.com While these principles are well-founded, specific research documenting the synthesis and catalytic application of metal complexes featuring this compound as a ligand is not extensively available.
Specific Reaction Types (e.g., Cross-coupling, Hydrogenation, Oxidation)
Quinoline-based ligands have been successfully employed in a variety of metal-catalyzed reactions. For instance, platinum complexes with quinoline-functionalized thiophene (B33073) ligands have been studied for C-H and C-S bond activations. acs.org Similarly, palladium complexes bearing quinoline-derived ligands have shown efficiency in C-H chlorination reactions. researchgate.net
The potential for a this compound ligand to participate in such reactions is considerable. The table below outlines hypothetical roles based on the known reactivity of its functional components in established catalytic systems.
| Catalytic Reaction | Potential Role of this compound Ligand |
| Cross-Coupling | Could stabilize late transition metal catalysts (e.g., Pd, Ni), with the CF₃ group tuning catalyst electronics for improved efficiency or selectivity. |
| Hydrogenation | The thiol moiety could act as a cooperative ligand, facilitating H₂ activation via metal-ligand cooperation. nih.gov |
| Oxidation | The sulfur atom could participate in redox processes, or the ligand could stabilize high-valent metal-oxo species. |
This table is illustrative and based on the general principles of catalysis; specific experimental data for this compound is not available in the cited sources.
Materials Science Applications of this compound
In materials science, trifluoromethylated quinolines are valued for their ability to impart desirable properties such as thermal stability, durability, and specific electronic characteristics to advanced materials. beilstein-journals.orgchemimpex.com
Precursors for Polymeric Materials
The structure of this compound offers potential pathways for its incorporation into polymers. The thiol group is particularly reactive and can participate in polymerization reactions such as thiol-ene "click" chemistry, which is a highly efficient method for creating polymer networks.
More directly, research on α-trifluoromethylated quinolines has shown them to be effective as safe and storable photoinduced-electron transfer (PET) donors for initiating radical polymerizations. nih.gov In this role, the quinoline derivative acts as both the photosensitizer and the electron-transfer donor, directly initiating the polymerization of monomers like ethyl methacrylate (B99206) upon irradiation. nih.gov A key advantage demonstrated is the ability to store the quinoline initiator within the monomer solution for extended periods without degradation of its activity. nih.gov While this research focused on other quinoline isomers, it highlights a significant application for this class of compounds in polymer synthesis.
Components in Optoelectronic Materials
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy for developing materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgscispace.com The CF₃ group confers several advantageous properties, as detailed in the table below.
| Property Conferred by CF₃ Group | Impact on Optoelectronic Materials | Source(s) |
| Increased Electron Transport | Enhances the mobility of electrons through the material, leading to more efficient device performance. | beilstein-journals.orgscispace.com |
| Decreased Molecular Stacking | The steric bulk of the CF₃ group can disrupt intermolecular π-π stacking, which helps to prevent fluorescence quenching in the solid state and improve material processability. | beilstein-journals.orgscispace.com |
| Enhanced Stability | Improves the chemical and thermal stability of the material, contributing to longer device lifetimes. | beilstein-journals.org |
| Increased Lipophilicity | Can improve the solubility of the material in organic solvents, facilitating fabrication and processing of thin films for devices. | beilstein-journals.org |
These properties make trifluoromethyl-substituted molecules, including the quinoline scaffold, highly promising for the development of phosphorescent materials used in OLEDs. beilstein-journals.orgscispace.com The this compound structure is therefore a candidate for investigation as a component or precursor in the synthesis of novel materials for optoelectronics, although specific studies characterizing its performance in such applications are yet to be reported.
Surface Functionalization and Nanomaterials Integration
The unique molecular architecture of this compound makes it a highly promising candidate for the surface functionalization of various materials, particularly metallic nanoparticles. This potential stems from the strong affinity of its thiol (-SH) group for noble metal surfaces, such as gold, silver, and platinum. This interaction facilitates the formation of stable, self-assembled monolayers (SAMs), a cornerstone of nanotechnology and materials science. researchgate.nettechconnect.org
When integrated with nanomaterials, this compound can form a dense, organized monolayer where the thiol group acts as a robust anchor to the substrate. frontiersin.org The quinoline and trifluoromethyl moieties are consequently oriented away from the surface, defining the new interfacial properties. The planar, aromatic quinoline ring can introduce specific electronic characteristics and provides a platform for π-π stacking interactions between adjacent molecules, enhancing the stability and order of the monolayer.
The trifluoromethyl (-CF3) group plays a crucial role in fine-tuning the surface properties. beilstein-journals.org As a potent electron-withdrawing group, it modifies the electronic nature of the quinoline system and imparts a significant degree of hydrophobicity and lipophilicity to the functionalized surface. This feature is highly valuable for creating surfaces with controlled wettability or for improving the dispersion of nanoparticles in non-polar media. Furthermore, the stability of the C-F bond enhances the chemical and thermal resilience of the functionalized material. beilstein-journals.org The integration of these functionalized nanoparticles into polymer composites or electronic devices can, therefore, lead to materials with enhanced performance and durability. mdpi.com
Table 1: Potential Applications in Surface Functionalization
| Application Area | Role of this compound | Key Functional Groups Involved |
|---|---|---|
| Biosensors | Forms a stable SAM on gold electrodes for biomolecule immobilization. | Thiol (-SH) for Au-S bonding; Quinoline for electronic signaling. |
| Specialty Coatings | Creates hydrophobic and chemically resistant surfaces. | Trifluoromethyl (-CF3) for low surface energy; Thiol (-SH) for adhesion. |
| Nanocatalysis | Stabilizes metal nanoparticles and modifies catalyst-reactant interactions. | Thiol (-SH) for nanoparticle binding; Quinoline/-CF3 for modulating surface reactivity. |
| Electronics | Modifies electrode work functions and creates defined interfaces in organic electronics. | Quinoline for π-system interaction; Trifluoromethyl (-CF3) for electronic tuning. |
Supramolecular Chemistry and Self-Assembly of this compound
Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. This compound is an exemplary molecule for studying self-assembly due to its capacity for multiple, distinct non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govrsc.org These forces can guide the spontaneous organization of individual molecules into well-defined, higher-order architectures such as nanofibers, gels, or crystalline networks. rsc.org
The primary driving forces for the self-assembly of this compound are the interactions between the quinoline rings and the hydrogen bonding capabilities of the thiol and quinoline nitrogen atoms. The flat, electron-rich quinoline core promotes intermolecular π-π stacking, leading to the formation of columnar or layered structures. The trifluoromethyl group can influence this stacking by altering the electronic distribution of the ring and through steric effects, potentially leading to slipped-stack or herringbone packing arrangements.
The interplay of these varied interactions allows for the formation of complex supramolecular polymers or organogels in specific solvents. nih.gov The resulting materials possess properties that are distinct from the individual molecules and are dictated by the nature and geometry of the self-assembled state.
Hydrogen Bonding Interactions and Self-Assembled Structures
Hydrogen bonding is a critical directional force in the self-assembly of this compound. The molecule possesses both a hydrogen bond donor (the S-H group) and acceptors (the nitrogen atom of the quinoline ring and, to a lesser extent, the fluorine atoms of the trifluoromethyl group).
The most significant hydrogen bond is expected to be the N···H-S interaction between the quinoline nitrogen of one molecule and the thiol proton of another. While S-H bonds are weaker proton donors compared to O-H or N-H bonds, these interactions are sufficiently strong to impose directionality on the assembly. nih.gov This can lead to the formation of one-dimensional chains or tapes.
Furthermore, weaker hydrogen bonds, such as C-H···F and C-H···N interactions, can provide additional stability to the supramolecular structure. Theoretical studies on related fluorinated and sulfur-containing compounds have confirmed that these weaker interactions play a significant role in the final solid-state packing of molecules. nih.govworldscientific.com The combination of strong π-π stacking and directional hydrogen bonding can result in robust, three-dimensional networks.
Table 2: Potential Hydrogen Bonding Interactions
| Donor | Acceptor | Interaction Type | Relative Strength | Potential Structural Motif |
|---|---|---|---|---|
| Thiol (S-H) | Quinoline (N) | N···H-S | Moderate | Linear or zigzag chains |
| Aromatic (C-H) | Quinoline (N) | N···H-C | Weak | Cross-linking of chains |
Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. This compound is a promising candidate for a multitopic ligand in MOF synthesis. It possesses two distinct coordination sites: the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. This allows it to bridge multiple metal centers, facilitating the formation of extended 2D or 3D frameworks. rsc.org
The soft sulfur donor of the thiol group exhibits a high affinity for soft metal ions like Ag(I), Cd(II), and Hg(II), while the borderline nitrogen donor of the quinoline can coordinate with a wider range of transition metals, including Cu(II), Zn(II), and Co(II). researchgate.net This versatility allows for the targeted synthesis of MOFs with diverse metal nodes and, consequently, varied properties.
The trifluoromethyl group appended to the quinoline backbone can serve to functionalize the pores of the resulting MOF. This group can tailor the chemical environment within the pores, making them more hydrophobic and potentially enhancing their selectivity for the adsorption of specific gas molecules or organic vapors. The rigidity of the quinoline scaffold provides stability to the framework, while the steric bulk of the -CF3 group can be used to control the pore size and topology of the MOF. rsc.org
Host-Guest Chemistry and Molecular Recognition
The self-assembled structures and MOFs derived from this compound have significant potential in host-guest chemistry and molecular recognition. The formation of ordered, porous architectures, whether through self-assembly or coordination chemistry, can create well-defined cavities and channels capable of encapsulating smaller "guest" molecules.
In a self-assembled system, such as a layered crystal structure, the voids between layers, defined by the spacing of the quinoline rings, could serve as host sites. The recognition of guest molecules would be governed by a combination of size exclusion and specific intermolecular interactions with the quinoline and trifluoromethyl surfaces of the cavity.
In MOFs constructed from this ligand, the pore size and chemical environment are precisely controlled. The trifluoromethyl groups lining the pores would create a fluorinated, hydrophobic environment. This could lead to selective binding of other fluorinated molecules or non-polar guests through van der Waals forces and hydrophobic interactions. The quinoline nitrogen, if not coordinated to a metal, could also act as a hydrogen bond acceptor site for specific guest molecules. This tunable recognition capability makes these materials promising for applications in chemical sensing, separations, and catalysis.
Future Research Directions and Unexplored Avenues for 6 Trifluoromethyl Quinoline 4 Thiol
Emerging Synthetic Methodologies
The development of novel and efficient synthetic routes to 6-(trifluoromethyl)quinoline-4-thiol is a primary area for future investigation. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Conrad-Limpach-Knorr reactions, provide a foundational approach, emerging methodologies offer the potential for improved yields, milder reaction conditions, and greater functional group tolerance. iipseries.orgpharmaguideline.com
A particularly promising avenue is the adaptation of modern transition-metal-catalyzed reactions. For instance, a recently developed copper-catalyzed three-component cascade cyclization for the synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles presents a significant opportunity. researchgate.netacs.orgnih.govacs.orgfigshare.com Future research could focus on tailoring this methodology for substrates bearing the 6-(trifluoromethyl) substituent. The key would be to identify suitable trifluoromethyl-substituted anilines or related precursors that are compatible with the reaction conditions.
| Proposed Synthetic Approach | Key Precursors | Potential Advantages |
| Copper-Catalyzed Cascade Cyclization | Trifluoromethyl-substituted diaryliodonium salt, alkynyl sulfide (B99878), nitrile | High regioselectivity, mild conditions, broad substrate scope |
| Palladium-Catalyzed Annulation | Ortho-haloanilines with a trifluoromethyl group and terminal alkynes | Atom economy, potential for one-pot procedures |
| Microwave-Assisted Synthesis | Trifluoromethyl-substituted anilines and appropriate three-carbon synthons | Rapid reaction times, improved yields |
Furthermore, exploring photochemical methods, such as the photoinduced dehydrogenative annulation of styrylpyridines, could offer a concise and environmentally friendly route to the quinoline core, which could then be functionalized with a thiol group. rsc.org
Novel Reactivity and Derivatization Pathways
The thiol group at the 4-position of the quinoline ring is a versatile handle for a wide array of chemical transformations, opening up numerous possibilities for creating novel derivatives of this compound. The exploration of these derivatization pathways is a critical area for future research.
The nucleophilic nature of the thiol group allows for a variety of reactions, including alkylation, arylation, and acylation, to introduce diverse functionalities. nih.govmdpi.com Moreover, the thiol can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, each with distinct chemical properties and potential applications.
A particularly interesting avenue for future exploration is the use of "click chemistry," specifically the thiol-yne reaction. This highly efficient and selective reaction could be employed to conjugate this compound to a wide range of alkyne-containing molecules, including polymers, biomolecules, and surfaces, leading to the development of novel materials and bioconjugates.
| Derivatization Strategy | Reagent/Reaction Type | Potential Product Class |
| S-Alkylation | Alkyl halides, epoxides | Thioethers |
| S-Arylation | Aryl halides (e.g., via Buchwald-Hartwig coupling) | Aryl thioethers |
| Michael Addition | α,β-Unsaturated carbonyl compounds | Thioether adducts |
| Oxidation | Peroxides, metal-based oxidants | Disulfides, sulfonic acids |
| Thiol-yne "Click" Chemistry | Terminal alkynes | Vinyl thioethers |
| Maleimide Conjugation | Maleimides | Thiosuccinimide adducts mdpi.comnih.gov |
Advanced Computational Modeling Approaches
Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of this compound, thereby guiding experimental efforts. Future research should leverage advanced computational modeling to explore various aspects of this molecule.
Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties. tandfonline.com Such studies can provide insights into its potential for applications in optoelectronics and as a fluorescent sensor. researchgate.net Furthermore, computational studies have been used to investigate the binding of fluorinated quinolines to biological targets, suggesting that similar approaches could be used to explore the potential bioactivity of this compound and its derivatives. nih.govnih.gov
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. This can be particularly valuable in designing derivatives with specific binding properties.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties | Reactivity prediction, interpretation of experimental spectra |
| Time-Dependent DFT (TD-DFT) | Excited states, photophysical properties | Prediction of absorption and emission spectra, design of fluorescent probes |
| Molecular Docking | Binding to biological targets | Identification of potential protein targets, virtual screening of derivatives |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Understanding dynamic behavior, predicting binding affinities |
Development of Highly Specialized Applications
The unique combination of a trifluoromethyl group and a thiol moiety suggests a range of specialized applications for this compound beyond traditional medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the thiol group can act as an anchor to surfaces or a reactive site for conjugation. mq.edu.auchim.itnih.govresearchgate.netnih.gov
One promising area is in materials science. The thiol group can be used to self-assemble monolayers on gold surfaces, paving the way for the development of novel sensors, molecular electronics, and corrosion inhibitors. The trifluoromethyl group can impart desirable properties such as hydrophobicity and thermal stability to these materials. The synthesis of "porphyrin-linker-thiol" molecules for molecular-based information storage highlights the potential of thiol-derivatized molecules in advanced materials. cmu.edu
Another potential application is in the development of fluorescent probes. Quinoline derivatives are known to exhibit interesting photophysical properties, and the thiol group can be used as a recognition site for analytes such as metal ions or reactive oxygen species. researchgate.netbeilstein-journals.org The trifluoromethyl group can modulate the electronic properties of the quinoline ring, potentially leading to sensors with enhanced sensitivity and selectivity.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, materials science, and engineering.
In the realm of chemical biology, the compound and its derivatives could be explored as probes to study biological processes. The thiol group can react with specific cysteine residues in proteins, allowing for the labeling and tracking of these proteins in living cells. The fluorine atom can be used as a reporter for 19F NMR studies, providing a powerful tool for in-cell and in vivo imaging.
In materials science, collaboration with engineers could lead to the development of smart materials. For example, polymers incorporating this compound could exhibit stimuli-responsive behavior, changing their properties in response to changes in pH, temperature, or the presence of specific analytes. rsc.org The electrochemical properties of this compound could also be explored in the context of energy storage and catalysis. acs.org
The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for scientific discovery and technological innovation.
Q & A
Basic Question: What are the established synthetic routes for 6-(Trifluoromethyl)quinoline-4-thiol, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis typically involves functionalizing the quinoline core with trifluoromethyl and thiol groups. A common approach is to start with 6-aminoquinoline derivatives, as demonstrated in studies using 6-amino-2-methylquinolin-4-ol. For example:
- Thiolation : Reacting aminoquinoline intermediates with thiourea or ammonium thiocyanate under acidic conditions (e.g., concentrated HCl at 150°C for 5–6 hours) .
- Trifluoromethylation : Fluorinated reagents like trifluoromethylating agents (e.g., CF₃I or CF₃Cu) are introduced via nucleophilic or electrophilic substitution .
Optimization Tips : - Use TLC to monitor reaction progress and ensure completion .
- Adjust solvent systems (e.g., ethanol, THF) to improve solubility of intermediates .
- Purify via column chromatography or recrystallization to isolate high-purity products (>95%) .
Basic Question: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for derivatives of this compound?
Answer:
- Identify Artifacts : Check for solvent interactions (e.g., DMSO-d₆ may suppress thiol proton signals) or tautomerism in the thiol group .
- Comparative Analysis : Use X-ray crystallography (if crystals are obtainable) to validate structural assignments .
- Computational Modeling : Employ DFT calculations to predict NMR shifts and correlate with experimental data .
Advanced Question: What strategies are effective for functionalizing the thiol group in this compound while preserving the quinoline scaffold?
Answer:
- Alkylation : React with ethyl bromoacetate or bromoacetophenone in anhydrous ethanol with NaOAc as a base to form thiazolidinone or thiazole derivatives .
- Oxidation : Convert -SH to disulfides (-S-S-) using mild oxidants (e.g., I₂ in EtOH) for dimerization studies .
- Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or bioactive complexes .
Advanced Question: How can researchers design biological activity assays for this compound derivatives, and what controls are critical?
Answer:
- Target Selection : Prioritize assays based on quinoline bioactivity (e.g., antimicrobial, anticancer) .
- Dose-Response Curves : Test derivatives at 0.1–100 μM concentrations in cell-based models (e.g., MTT assay for cytotoxicity) .
- Controls :
Advanced Question: What experimental designs mitigate challenges in scaling up this compound synthesis for preclinical studies?
Answer:
- Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve yield and reduce side reactions .
- Byproduct Management : Use scavengers (e.g., silica gel) or fractional distillation to remove unreacted trifluoromethylating agents .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Advanced Question: How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-Withdrawing Nature : The -CF₃ group deactivates the quinoline ring, directing electrophilic substitution to the 4-thiol position .
- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to functionalize the 4-thiol position selectively .
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .
Advanced Question: What computational tools can predict the binding affinity of this compound derivatives to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., SARS-CoV-2 main protease) .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with activity data to guide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
